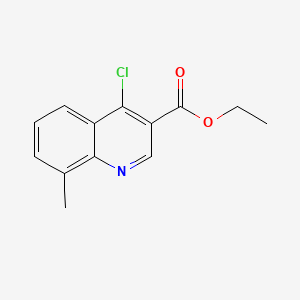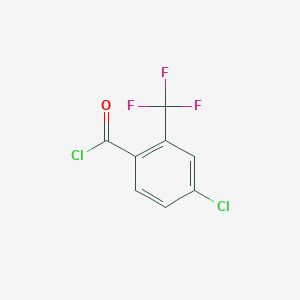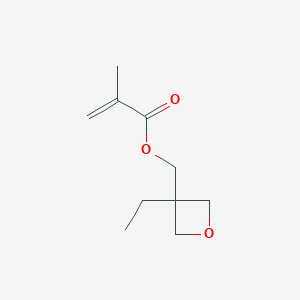
(3-Ethyloxetan-3-yl)methyl methacrylate
Descripción general
Descripción
“(3-Ethyloxetan-3-yl)methyl methacrylate” is a functional monomer that belongs to the oxetane family . It reacts with other reactive monomers in a polymerization reaction to form polymers . The functional groups on this compound are ester and ether .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H16O3 . Its molecular weight is 184.24 .Chemical Reactions Analysis
“this compound” reacts with other reactive monomers in a polymerization reaction to form polymers .Physical And Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . It has a flash point of 93 °C and a specific gravity of 1.02 at 20/20 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
- Synthesis in Polymer Chemistry : (3-Ethyloxetan-3-yl)methyl methacrylate is utilized in polymer chemistry for the synthesis of various polymers. A notable example is the synthesis of poly(3-hexylthiophene) based rod–coil conjugated block copolymers, which are highly relevant for organic electronic materials (Nguyen et al., 2018).
- Thermal Behaviour and Stability Studies : The thermal behavior of polymethacrylates incorporating a 1,3-dioxolane ring, a structure related to this compound, has been studied. These studies involve the polymerization process and the thermal degradation analysis (Ilter et al., 2002).
Advanced Materials and Applications
- Application in Advanced Materials : Monodisperse silica particles grafted with concentrated oxetane-carrying polymer brushes have been synthesized using surface-initiated atom transfer radical polymerization. This process involved an oxetane group-carrying methacrylate, closely related to this compound. These materials have potential applications in the fabrication of hollow spheres and advanced nanomaterials (Morinaga et al., 2007).
Analytical and Spectroscopic Techniques
- Spectroscopic Analysis : Research involving methacrylate monomers closely related to this compound includes detailed spectroscopic analysis. This analysis involves molecular structure determination using techniques like FT-IR, FT-Raman spectra, and X-ray diffraction (Karabacak et al., 2008).
Safety and Hazards
“(3-Ethyloxetan-3-yl)methyl methacrylate” is a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place and kept cool .
Mecanismo De Acción
Target of Action
(3-Ethyloxetan-3-yl)methyl methacrylate, also known as 3-Ethyl-3-(Methacryloyloxy)Methyloxetane, is a functional monomer . The primary targets of this compound are other reactive monomers in a polymerization reaction .
Mode of Action
This compound interacts with its targets through a polymerization reaction . The functional groups on this compound, which are ester and ether, react with other monomers to form polymers . The ring opening of the oxetane ring is the rate limiting step in this polymerization process, which occurs at a rate dependent on the activation energy of the reactants .
Biochemical Pathways
The polymerization process involving this compound affects the pathways related to the synthesis of polymer materials . The downstream effects include the formation of polymers that can be used in various applications such as resins, coatings, adhesives, and plastics .
Pharmacokinetics
Its physical properties such as low viscosity and low surface tension suggest that it may have good solubility in many organic solvents .
Result of Action
The result of the action of this compound is the formation of polymers with specific properties . The molecular weight of these polymers depends on how many chain initiating units are present .
Action Environment
Environmental factors such as temperature and reaction conditions can influence the polymerization process involving this compound . These factors can affect the rate of the reaction, the properties of the resulting polymers, and the stability of the compound .
Análisis Bioquímico
Biochemical Properties
(3-Ethyloxetan-3-yl)methyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it can act as an initiator for cationic polymerization reactions, such as acrylation reactions, which allow for the copolymerization of different compounds . The ring-opening of the oxetane ring is a rate-limiting step in this polymerization process, influenced by the activation energy of the reactants .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular enzymes can lead to changes in metabolic flux and the levels of various metabolites . Additionally, it may affect cell function by altering the expression of genes involved in polymerization and other biochemical processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in polymerization reactions, thereby influencing the rate and extent of these reactions . The compound’s ester and ether functional groups play a crucial role in these interactions, facilitating the formation of polymers with specific properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic processes and gene expression . Toxic or adverse effects may be observed at very high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its polymerization reactions. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s ester and ether functional groups are essential for its participation in these pathways, enabling the formation of specific polymer structures .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s chemical properties, such as its ester and ether functional groups, play a crucial role in its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within cells . For instance, its localization to specific organelles can enhance its role in polymerization reactions and other biochemical processes .
Propiedades
IUPAC Name |
(3-ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHKWPIEJYAPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151264-19-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, (3-ethyl-3-oxetanyl)methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151264-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10457203 | |
| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37674-57-0 | |
| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37674-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)
![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)
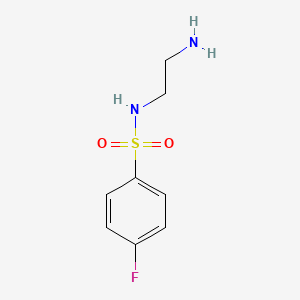
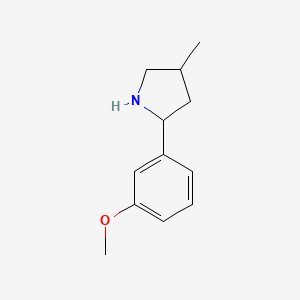
![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)
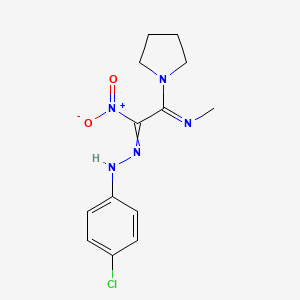
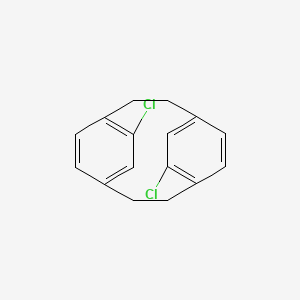
![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)
